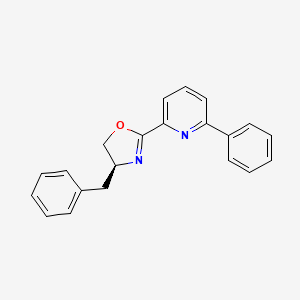

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBSLBRVBBSKFV-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a pyridine carboxaldehyde in the presence of a suitable catalyst to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different chemical and physical properties .

Scientific Research Applications

Asymmetric Catalysis

Overview :

The compound is primarily recognized for its role as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals.

Mechanism :

The oxazoline moiety in (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole facilitates the formation of metal-ligand complexes that enhance the selectivity of reactions such as:

- Hydroformylation : The addition of carbon monoxide and hydrogen to alkenes to form aldehydes.

- Alkene Hydroboration : The reaction of alkenes with boron reagents to produce alcohols.

Case Studies :

- Ruthenium-Catalyzed Reactions : Studies have demonstrated that using (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole as a ligand with ruthenium catalysts significantly increases the enantioselectivity in the formation of chiral alcohols from prochiral substrates .

- Copper-Catalyzed Asymmetric Reactions : The compound has been employed in copper-catalyzed reactions where it exhibited high efficiency and selectivity for producing chiral amines from racemic mixtures .

Medicinal Chemistry

Pharmacological Potential :

Research indicates that (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may possess therapeutic properties due to its structural similarity to known bioactive compounds.

Applications in Drug Development :

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a lead compound in anticancer drug development .

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, suggesting a role in mitigating oxidative stress and inflammation .

Material Science

Polymer Chemistry :

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies :

- Thermoplastic Elastomers : Research has indicated that incorporating (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole into thermoplastic elastomers improves their elasticity and resistance to thermal degradation .

- Nanocomposites : The compound has been explored as a compatibilizer in nanocomposite materials, where it aids in the dispersion of nanoparticles within polymer matrices, enhancing their overall performance .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations in the Oxazoline Core

The following table highlights structural differences and their implications:

Key Observations :

- Steric Effects : The benzyl group in the target compound balances flexibility and steric bulk, enabling efficient metal coordination. Bulkier substituents (e.g., tert-butyl) may hinder substrate access .

- Electronic Effects: Quinoline-containing derivatives (e.g., (R)-4-benzyl-2-(quinolin-8-yl)-) offer stronger π-accepting properties, beneficial for electron-deficient metal centers .

- Chiral Induction : The (S)-configuration at C4 ensures enantioselectivity in catalytic processes, as evidenced by optical rotation data .

Spectroscopic and Physical Property Comparison

Notable Trends:

Catalytic Performance in Polymerization

In cobalt-mediated isoprene polymerization, the target compound outperforms bulkier analogs:

- Activity : 85% conversion in 16 hours at 70°C .

- Stereoselectivity : >90% cis-1,4 selectivity due to optimal ligand–metal geometry .

- Comparison: Quinoline-based ligands show lower activity (60% conversion) due to excessive π-backbonding . tert-Butyl-substituted derivatives exhibit <50% conversion, attributed to steric blocking .

Biological Activity

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

- IUPAC Name : (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

- Molecular Formula : C21H18N2O

- Molecular Weight : 314.38 g/mol

- CAS Number : 1509929-22-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of oxazole derivatives. For instance, compounds related to (S)-4-benzyl derivatives have demonstrated broad-spectrum antifungal activity against pathogens like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A33 | Aspergillus fumigatus | 2 |

The promising antifungal activity suggests that (S)-4-benzyl derivatives could serve as potential therapeutic agents in treating fungal infections.

Anticancer Activity

In addition to antimicrobial properties, oxazole derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and cell signaling pathways. The exact mechanism by which (S)-4-benzyl derivatives exert their anticancer effects is still under investigation, but preliminary data suggest interactions with specific molecular targets involved in cancer cell growth .

The biological activity of (S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.

- Receptor Binding : It may bind to specific receptors, altering their activity and affecting cellular responses.

- Cell Cycle Disruption : Evidence suggests that it can disrupt the normal cell cycle, leading to apoptosis in cancer cells.

Case Studies

- Antifungal Efficacy Study : A study published in January 2022 evaluated several oxazole derivatives for antifungal activity. The results showed that certain derivatives exhibited significant potency against Candida albicans and other fungal pathogens, indicating a viable pathway for developing new antifungal agents .

- Anticancer Research : Ongoing research is focused on understanding how oxazole compounds interact with cancer cells. Preliminary findings suggest that these compounds can induce cell death in various cancer lines through apoptosis pathways .

Q & A

Q. What is the optimal synthetic route for (S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how can yield be maximized?

The compound is synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization using a substituted benzaldehyde derivative under reflux conditions with glacial acetic acid as a catalyst. The reaction efficiency is highly dependent on stoichiometric ratios and reflux duration. Yields for individual steps range from 83.2% to 94.5%, with an overall purity >99% achieved through recrystallization. Critical parameters include solvent choice (absolute ethanol) and acid catalysis .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Structural validation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon backbone.

- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹).

- GC-MS for molecular ion peak (M⁺) and fragmentation pattern analysis.

- Polarimetry to verify optical rotation ([α]ᴅ²⁵) and confirm enantiomeric integrity. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can chiral purity be ensured during synthesis?

Chiral integrity is maintained by:

- Using enantiomerically pure starting materials (e.g., (S)-(+)-2-phenylglycinol).

- Monitoring optical rotation during synthesis ([α]ᴅ²⁵ values must align with literature standards).

- Avoiding racemization-prone conditions (e.g., high temperatures or strong acids). Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

Q. What advanced methods are available to quantify enantiomeric excess (ee) in catalytic applications?

Beyond polarimetry, enantiomeric excess is quantified via:

- Chiral HPLC : Use a Daicel Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase.

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers.

- Circular dichroism (CD) spectroscopy : Correlate Cotton effects with ee values using calibration curves .

Q. How can computational modeling predict the compound’s electronic properties for catalysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can:

Q. What role does this compound play in asymmetric catalysis, and how is its performance benchmarked?

As a chiral oxazoline ligand, it facilitates asymmetric transformations (e.g., Mizoroki-Heck or Suzuki-Miyaura couplings). Performance is evaluated by:

Q. How does the compound’s stability vary under different storage and reaction conditions?

Stability studies reveal:

- Thermal stability : Decomposition above 150°C (TGA analysis).

- Light sensitivity : Store in amber vials under inert atmosphere (N₂ or Ar).

- Solvent compatibility : Stable in THF and DCM but degrades in DMSO due to sulfoxide formation. Accelerated aging tests (40°C/75% RH for 6 months) confirm shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.